molecular formula C14H19N3 B1526637 2-ethyl-1-(4-piperidinyl)-1H-Benzimidazole CAS No. 875664-91-8

2-ethyl-1-(4-piperidinyl)-1H-Benzimidazole

Cat. No. B1526637
M. Wt: 229.32 g/mol
InChI Key: IGBQZVHOCJOZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(4-piperidinyl)-1H-benzimidazole (2E1P1HB) is an organic molecule belonging to the benzimidazole family. It is a heterocyclic aromatic compound that is widely used in organic synthesis, specifically as a synthetic intermediate in the preparation of a variety of pharmaceutical compounds. 2E1P1HB is also known as 4-ethylpiperidine-1-benzimidazole or 4-ethyl-1-(4-piperidinyl)-1H-benzimidazole.

Scientific Research Applications

Antihistaminic and Antimicrobial Applications

Antihistaminic Agents

A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles was synthesized and tested for H1-antihistaminic activity, revealing potent in vivo activity for certain derivatives. This study highlighted the significant role of the oxygen atom in the 2-(substituted-oxy)ethyl group for antihistaminic effectiveness, particularly in vivo, with one compound being notably more potent than chlorpheniramine maleate, a standard in antihistaminic medication (Iemura et al., 1986).

Broad Spectrum Antibacterial Activities

2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial efficacy. Certain compounds within this series have shown effective inhibition of bacterial growth with low minimal inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria of clinical importance, positioning them as potential new antibacterial agents (He et al., 2003).

Antimycobacterial and Antinociceptive Activities

Antituberculosis Activity

Novel benzimidazole derivatives have been synthesized and assessed for their antimycobacterial activity against M. tuberculosis strains. Among them, certain compounds demonstrated significant activity, suggesting potential for tuberculosis treatment. One compound, in particular, showed high efficacy with low MIC values against both drug-susceptible and drug-resistant strains of M. tuberculosis (Yoon et al., 2013).

properties

IUPAC Name

2-ethyl-1-piperidin-4-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-14-16-12-5-3-4-6-13(12)17(14)11-7-9-15-10-8-11/h3-6,11,15H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBQZVHOCJOZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1-(4-piperidinyl)-1H-Benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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